molecular formula C13H18N2O4S B4463666 N,N-DIMETHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

N,N-DIMETHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B4463666
M. Wt: 298.36 g/mol
InChI Key: MBQZAPBZVXKCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-DIMETHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is an organic compound with a complex structure that includes a benzamide core, a morpholine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with dimethylamine to yield N,N-dimethyl-3-nitrobenzamide. The nitro group is subsequently reduced to an amine, followed by sulfonylation with morpholine-4-sulfonyl chloride to produce the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

N,N-DIMETHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The morpholine ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylbenzamide: A simpler analog without the morpholine and sulfonyl groups.

    3-(Morpholine-4-sulfonyl)benzamide: Lacks the N,N-dimethyl substitution.

    N-(2,4-dimethylphenyl)-3-(morpholine-4-sulfonyl)benzamide: Contains additional methyl groups on the benzene ring.

Uniqueness

N,N-DIMETHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of both the morpholine ring and the sulfonyl group enhances its versatility in chemical reactions and its potential as a bioactive compound.

Properties

IUPAC Name

N,N-dimethyl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-14(2)13(16)11-4-3-5-12(10-11)20(17,18)15-6-8-19-9-7-15/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQZAPBZVXKCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-DIMETHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N,N-DIMETHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N,N-DIMETHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N,N-DIMETHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N,N-DIMETHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N,N-DIMETHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.